molecular formula C16H19NO4 B2506050 (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid CAS No. 2248322-90-7

(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Cat. No. B2506050
CAS RN: 2248322-90-7
M. Wt: 289.331
InChI Key: MVWSWCYTDVIYRX-KBPBESRZSA-N
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Description

(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, also known as CPCCOEt, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxylic acid derivatives and is a potent antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).

Mechanism of Action

(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that plays a crucial role in synaptic transmission and plasticity. By blocking the activation of mGluR1, (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid reduces the release of glutamate and inhibits the downstream signaling pathways, leading to a decrease in neuronal excitability and neuroinflammation.
Biochemical and Physiological Effects:
(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of oxidative stress and inflammation, and the improvement of mitochondrial function. Additionally, (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid has been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to regulate the hypothalamic-pituitary-adrenal (HPA) axis.

Advantages and Limitations for Lab Experiments

(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a highly potent and selective antagonist of mGluR1, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the limitations of using (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid in lab experiments include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

The potential therapeutic applications of (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid are vast and varied, and there are several future directions for research in this area. Some of the possible future directions include the development of more potent and selective mGluR1 antagonists, the investigation of the molecular mechanisms underlying the neuroprotective effects of (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, and the evaluation of its efficacy in clinical trials for various neurological and psychiatric disorders.
In conclusion, (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, or (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of mGluR1 makes it an ideal tool for studying the role of this receptor in various diseases. Further research is needed to fully understand the molecular mechanisms underlying its effects and to evaluate its efficacy in clinical trials.

Synthesis Methods

The synthesis of (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid involves the reaction of (S)-glutamic acid with cyclopropylamine, followed by the protection of the carboxylic acid group using methoxymethyl chloride. The resulting intermediate is then subjected to a cyclization reaction using triphosgene to obtain the final product, (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid.

Scientific Research Applications

(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, stroke, and traumatic brain injury. Additionally, (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

(2S,5S)-5-cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(19)14-9-8-13(12-6-7-12)17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWSWCYTDVIYRX-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(N2C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@@H]1C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

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